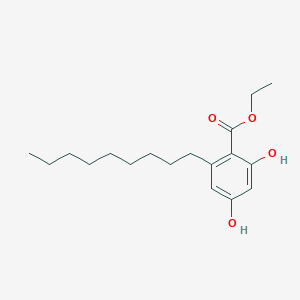![molecular formula C12H20O2 B14578860 tert-Butyl [(1R)-cyclohex-3-en-1-yl]acetate CAS No. 61362-46-7](/img/structure/B14578860.png)
tert-Butyl [(1R)-cyclohex-3-en-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl [(1R)-cyclohex-3-en-1-yl]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to an acetate moiety, which is further connected to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [(1R)-cyclohex-3-en-1-yl]acetate typically involves the esterification of the corresponding alcohol with tert-butyl acetate. One common method involves the reaction of cyclohex-3-en-1-ol with tert-butyl acetate in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [(1R)-cyclohex-3-en-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of cyclohex-3-en-1-one or cyclohex-3-en-1-carboxylic acid.
Reduction: Formation of cyclohex-3-en-1-yl alcohol.
Substitution: Formation of various substituted esters or ethers.
Scientific Research Applications
tert-Butyl [(1R)-cyclohex-3-en-1-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized as a solvent and intermediate in the production of various chemicals
Mechanism of Action
The mechanism of action of tert-Butyl [(1R)-cyclohex-3-en-1-yl]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acetic acid. The cyclohexene ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl acetate: A simpler ester with similar reactivity but lacking the cyclohexene ring.
tert-Butyl bromoacetate: Contains a bromine atom, making it more reactive in substitution reactions.
4-tert-Butylcyclohexyl acetate: Similar structure but with a fully saturated cyclohexane ring.
Uniqueness
tert-Butyl [(1R)-cyclohex-3-en-1-yl]acetate is unique due to the presence of the cyclohexene ring, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and reactivity patterns that are not observed in simpler esters.
Properties
CAS No. |
61362-46-7 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
tert-butyl 2-[(1R)-cyclohex-3-en-1-yl]acetate |
InChI |
InChI=1S/C12H20O2/c1-12(2,3)14-11(13)9-10-7-5-4-6-8-10/h4-5,10H,6-9H2,1-3H3/t10-/m0/s1 |
InChI Key |
RJJOCPDERVGYLA-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H]1CCC=CC1 |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCC=CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14578810.png)
![[3-Hydroxy-6-methoxy-4,5-bis(methylsulfonyloxy)oxan-2-yl]methyl methanesulfonate](/img/structure/B14578815.png)
![2-Bromo-N-[4-chloro-2-(cyclohex-1-ene-1-carbonyl)phenyl]acetamide](/img/structure/B14578822.png)
![4-[(1,3-Dioxaspiro[5.5]undecan-4-yl)methyl]morpholine](/img/structure/B14578823.png)
![(4-{2-[(4-Methylphenyl)sulfanyl]ethoxy}phenyl)(phenyl)methanone](/img/structure/B14578836.png)
![2,5-Bis[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14578837.png)



